

Ocadusertib: A Selective Allosteric Inhibitor of RIPK1 for Inflammatory Diseases

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Compound of Interest

Compound Name: *Ocadusertib*

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Abstract

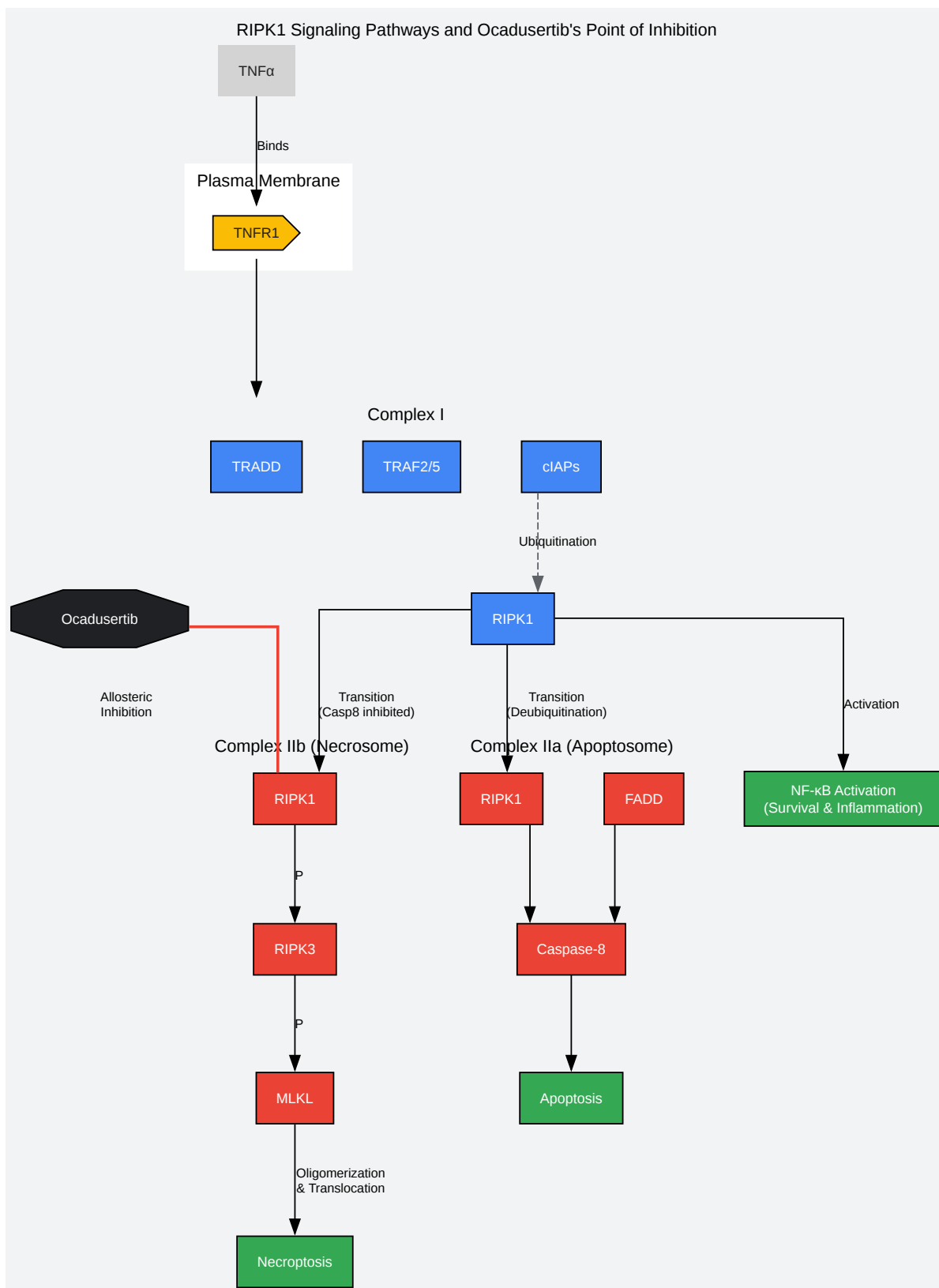
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that dictate inflammation and cell death. Its dual function as both a scaffold for survival signals and a kinase driving apoptosis and necroptosis places it at a crucial crossroads in cellular fate. Dysregulation of RIPK1 kinase activity is implicated in the pathogenesis of numerous autoimmune, inflammatory, and neurodegenerative disorders. **Ocadusertib** (also known as LY3871801 and R552) is a potent, selective, and orally available allosteric inhibitor of RIPK1. By specifically targeting the kinase function of RIPK1, **ocadusertib** effectively blocks the inflammatory cell death pathways of apoptosis and necroptosis while preserving its scaffolding functions that are essential for cell survival. This technical guide provides an in-depth overview of the mechanism of action of **ocadusertib**, supported by preclinical and clinical data, and details the key experimental methodologies used in its characterization.

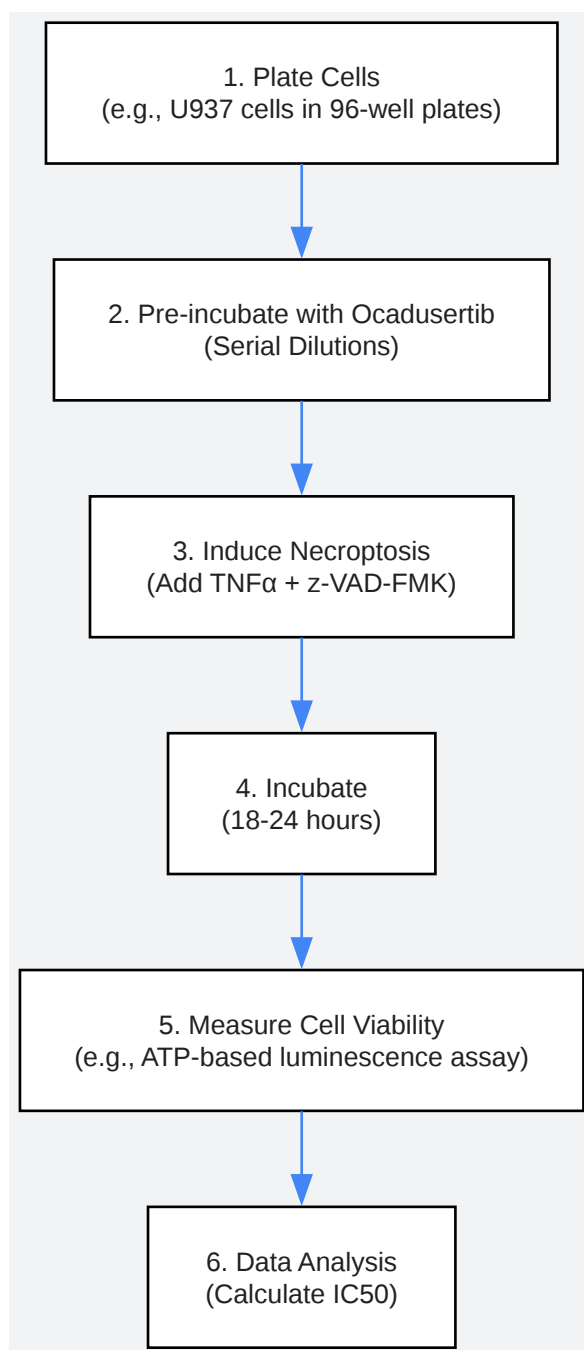
The Central Role of RIPK1 in Cell Fate and Inflammation

RIPK1 is a multifaceted protein that integrates signals from various cellular receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1), to control pathways leading to cell survival, apoptosis, or a regulated form of necrosis known as necroptosis.[1][2] The cellular outcome is determined by a series of post-translational modifications and protein-protein interactions centered around RIPK1.

- **Survival Pathway (NF- κ B Activation):** Upon stimulation by TNF- α , TNFR1 recruits a signaling complex known as Complex I, which includes RIPK1, TRADD, TRAF2/5, and cIAPs.^[3] Within this complex, RIPK1 acts as a scaffold and is polyubiquitinated, leading to the activation of downstream kinases that trigger the NF- κ B signaling pathway, promoting the transcription of pro-survival and inflammatory genes.^{[3][4][5]}
- **Apoptosis Pathway (RIPK1-Dependent Apoptosis):** Under conditions where the formation or stability of Complex I is compromised, RIPK1 can participate in the formation of a cytosolic death-inducing complex called Complex IIa, which consists of TRADD, FADD, and Caspase-8.^{[1][3]} The activation of Caspase-8 within this complex initiates a proteolytic cascade that culminates in apoptosis.^[1]
- **Necroptosis Pathway (The Necrosome):** When Caspase-8 activity is inhibited (either pharmacologically or by viral proteins), RIPK1's kinase activity becomes dominant.^{[1][3]} Activated RIPK1 recruits and phosphorylates RIPK3 via their respective RIP homotypic interaction motifs (RHIMs). This interaction leads to the formation of the "necrosome" (or Complex IIb), which then recruits and phosphorylates the mixed-lineage kinase domain-like (MLKL) protein.^{[1][3][6]} Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause cell lysis and the release of damage-associated molecular patterns (DAMPs), thereby propagating inflammation.^{[1][6]}

The kinase activity of RIPK1 is indispensable for its ability to induce both apoptosis and necroptosis but is not required for its pro-survival scaffolding function in NF- κ B activation.^[5] This makes the kinase domain an attractive therapeutic target for diseases driven by excessive cell death and inflammation.





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